cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
Description
The compound cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid is a fluorinated bicyclic pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its unique structure combines a cyclopenta[c]pyrrole core with stereochemical specificity (cis configuration) and fluorine substitution at the 3a position.
Properties
Molecular Formula |
C13H20FNO4 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
(3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 |
InChI Key |
CXWJOUYYONUFRZ-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves a multi-step approach incorporating:
- Construction of the cyclopenta[c]pyrrole core ring system,
- Introduction of the fluorine atom stereoselectively at the 3a position,
- Protection of the amine functionality with the tert-butoxycarbonyl (Boc) group,
- Installation of the carboxylic acid moiety at the 6a position.
This sequence ensures the formation of the cis stereochemistry and the preservation of functional groups essential for further synthetic applications.
Stepwise Synthetic Outline
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of cyclopenta[c]pyrrole core | Cyclopentane derivatives with pyrrole precursors under controlled cyclization | Bicyclic core intermediate |
| 2 | Introduction of fluorine at 3a-position | Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Stereoselective fluorinated intermediate |
| 3 | Protection of amine with Boc group | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base | Boc-protected amine |
| 4 | Carboxylation at 6a-position | Oxidation or carboxylation via organometallic intermediates or hydrolysis of esters | Carboxylic acid functionality |
This synthetic route is supported by patent literature and recent chemical supplier data, indicating the feasibility and reproducibility of the method.
Representative Synthetic Procedure
A typical synthesis begins with the preparation of a tetrahydrocyclopenta[c]pyrrole intermediate, followed by selective fluorination at the 3a position. The fluorination is achieved under mild conditions to preserve stereochemistry. Subsequently, the amine is protected by reaction with tert-butoxycarbonyl anhydride, yielding the Boc-protected intermediate. Finally, the carboxylic acid is introduced or revealed by hydrolysis of an ester precursor, completing the target molecule synthesis.
Analytical Data and Characterization
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H20FNO4 |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | (3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid |
| CAS Number | Not widely disclosed (commercial catalog references available) |
| Purity | Typically >95% for research grade material |
| Physical State | Solid (often crystalline) |
Spectroscopic Characterization
- NMR (1H, 13C, 19F) : Characteristic shifts confirm the presence of the fluorine atom at 3a, Boc group signals, and carboxylic acid proton.
- Mass Spectrometry (MS) : Molecular ion peak consistent with 273.30 g/mol.
- Infrared Spectroscopy (IR) : Bands corresponding to carbonyl groups (Boc and acid) and N-H stretching.
These data are generally reported in chemical supplier catalogs and patent disclosures, confirming the compound's identity and purity.
Research Discoveries and Advances
Continuous Flow Synthesis Approaches
Recent advances include the development of continuous flow synthesis techniques for related pyrrole derivatives, which may be adapted for this compound. Such methods enable efficient, one-step or multi-step synthesis with improved yields and scalability. For example, a one-step continuous flow synthesis of substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which could be modified for the target compound's synthesis.
Stereochemical Control
Studies emphasize the importance of stereochemical control during fluorination and ring formation steps to obtain the cis isomer selectively. The Boc group also plays a critical role in protecting amine functionality during these transformations, preventing side reactions and facilitating purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with possible applications in drug discovery.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the fluorine atom and tert-butoxycarbonyl group can influence its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1) derived from literature evidence:
Table 1: Structural and Functional Comparison of Target Compound with Analogs
*Calculated molecular formula and weight based on structural inference.
Key Observations:
Boc Protection : The target compound shares the Boc group with the piperidine derivative () and the pyrrole-ester analog (). Boc groups are widely used to protect amines during synthesis, enhancing solubility and stability .
Fluorine Substitution: The 3a-fluoro group distinguishes the target compound from non-fluorinated analogs.
Cis Configuration : The cis stereochemistry aligns with the cyclohexene-derived compound () and the furopyrrole analog (). This configuration may impose steric constraints affecting molecular packing or interaction with biological targets .
Physicochemical Properties
- Melting Points : The pyrrole-ester analog () exhibits a melting range of 169–190°C, typical for crystalline Boc-protected heterocycles. The target compound’s melting point is expected to be similar due to structural rigidity.
- Solubility : The Boc group and carboxylic acid moiety likely confer moderate polarity, enhancing solubility in organic-aqueous mixtures compared to purely aromatic systems (e.g., oxadiazole in ).
Biological Activity
The compound cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1069113-47-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of amine groups and cyclization processes. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amine during synthesis.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, research on related pyrrole derivatives has shown effectiveness against various bacterial strains, suggesting that the biological activity of this compound may also extend to antimicrobial effects .
Enzyme Inhibition
The compound's structural features suggest potential interactions with enzyme targets. Preliminary studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar bicyclic structures have been shown to inhibit serine proteases and other enzymes critical for cellular functions .
Case Studies
- Anticancer Activity : A study involving a series of pyrrole derivatives demonstrated significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .
- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress. This suggests that this compound might possess neuroprotective properties that could be beneficial in neurodegenerative diseases .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c ]pyrrole-6a-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amine sites during fluorination or cyclization steps .
- Fluorination : Electrophilic or nucleophilic fluorination agents (e.g., Selectfluor®) to introduce the 3a-fluoro substituent.
- Cyclization : Acid- or base-mediated cyclization to form the tetrahydrocyclopenta[c ]pyrrole core.
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry, stereochemistry (cis configuration), and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 305.37 g/mol for analogous Boc-protected compounds) .
- HPLC : Chiral HPLC to assess enantiopurity if stereocenters are present.
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Store in airtight containers at recommended temperatures (e.g., –20°C for acid-sensitive compounds) .
- Emergency Protocols : Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., flushing eyes/skin with water and seeking medical attention) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the fluorination step?
- Methodological Answer :
- Reaction Optimization : Screen fluorinating agents (e.g., DAST vs. Deoxo-Fluor®) and adjust stoichiometry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reactivity.
- Byproduct Analysis : Use LC-MS to identify undesired side products (e.g., over-fluorination or Boc-group cleavage) .
Q. What advanced techniques resolve ambiguities in stereochemical assignment?
- Methodological Answer :
- X-ray Crystallography : Definitive confirmation of cis configuration and ring conformation.
- NOESY NMR : Cross-peak analysis to determine spatial proximity of substituents.
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
Q. How can computational methods predict the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Models : Use implicit/explicit solvent models to study solubility and stability .
Q. What strategies address solubility challenges in aqueous or polar solvent systems?
- Methodological Answer :
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2–3) using mild bases (e.g., NaHCO₃).
- Co-solvents : Add DMSO or ethanol to improve solubility without degrading the Boc group .
- Derivatization : Synthesize ester or amide derivatives for improved lipophilicity.
Q. How should contradictory data between NMR and MS results be resolved?
- Methodological Answer :
- Purity Check : Re-run HPLC to confirm sample homogeneity.
- Degradation Analysis : Test stability under storage/analysis conditions (e.g., light, temperature).
- Isotopic Pattern Verification : Compare experimental MS isotopic distributions with theoretical simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
